5-FLUORO-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE
Description
5-FLUORO-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields
Properties
CAS No. |
909669-58-5 |
|---|---|
Molecular Formula |
C21H22F4N4O |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-fluoro-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C21H22F4N4O/c22-16-2-3-18-15(11-16)5-10-29(18)20(30)27-17-6-8-28(9-7-17)13-14-1-4-19(26-12-14)21(23,24)25/h1-4,11-12,17H,5-10,13H2,(H,27,30) |
InChI Key |
FUHBJIWIQXBLIL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)N2CCC3=C2C=CC(=C3)F)CC4=CN=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1CN(CCC1NC(=O)N2CCC3=C2C=CC(=C3)F)CC4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-FLUORO-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-FLUORO-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-FLUORO-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Fluorinated Compounds: Molecules with fluorine atoms, such as fluoxetine and fluticasone.
Trifluoromethyl Pyridine Derivatives: Compounds with a trifluoromethyl pyridine group, such as pyridalyl.
Uniqueness
5-FLUORO-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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